molecular formula C14H12N2O3 B8599754 2-(Benzyloxy)-3-nitro-6-vinylpyridine

2-(Benzyloxy)-3-nitro-6-vinylpyridine

Cat. No.: B8599754
M. Wt: 256.26 g/mol
InChI Key: GPFWHXFOPHVYOJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-nitro-6-vinylpyridine is a pyridine derivative characterized by a benzyloxy group at position 2, a nitro group at position 3, and a vinyl group at position 5. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, creating unique electronic properties.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

6-ethenyl-3-nitro-2-phenylmethoxypyridine

InChI

InChI=1S/C14H12N2O3/c1-2-12-8-9-13(16(17)18)14(15-12)19-10-11-6-4-3-5-7-11/h2-9H,1,10H2

InChI Key

GPFWHXFOPHVYOJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of structurally related pyridine compounds, highlighting substituents, molecular weights, and key properties:

Compound Name CAS No./Ref. Substituents Molecular Weight Key Features
2-(Benzyloxy)-3-nitro-6-vinylpyridine Target Compound 2-benzyloxy, 3-nitro, 6-vinyl Not provided Vinyl enables polymerization; nitro allows reduction to amine
3-(Benzyloxy)-6-bromo-2-nitropyridine 887471-45-6 3-benzyloxy, 2-nitro, 6-bromo 309.119 Bromo substituent facilitates cross-coupling reactions
6-(Benzyloxy)pyridine-2-carboxylic acid 149744-21-8 6-benzyloxy, 2-carboxylic acid ~243.23* Carboxylic acid enhances polarity and acidity
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol 3-benzyloxy, propargyl alcohol Not provided Alkyne enables click chemistry; hydroxyl allows hydrogen bonding
CS-0309467 (Dihydrobenzodioxin derivative) 2306268-61-9 2-methoxy, dihydrobenzodioxin 391.46 Tertiary amine group suggests pharmacological potential

*Calculated based on molecular formula.

Key Observations:

Substituent Reactivity :

  • The bromo group in 3-(Benzyloxy)-6-bromo-2-nitropyridine is a superior leaving group compared to the vinyl group in the target compound, making the former more suitable for nucleophilic substitutions or cross-coupling reactions .
  • The carboxylic acid in 6-(Benzyloxy)pyridine-2-carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation, unlike the target compound’s nitro group, which is electron-withdrawing and meta-directing .

Electronic Effects :

  • The nitro group in both the target compound and 3-(Benzyloxy)-6-bromo-2-nitropyridine deactivates the pyridine ring, reducing susceptibility to electrophilic attacks compared to compounds with electron-donating groups like methoxy (CS-0309467) .

Applications: 3-(Benzyloxy)-6-bromo-2-nitropyridine is commonly used as an intermediate in pharmaceutical synthesis due to its bromo substituent . The target compound’s vinyl group may find utility in materials science, such as polymer precursors or ligands in coordination chemistry.

Structural and Functional Analysis

Spectroscopic and Physical Properties

  • The vinyl group in the target compound may exhibit distinct UV-Vis absorption due to conjugation with the pyridine ring, differing from the alkyne in 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol .
  • The tertiary amine in CS-0309467 contributes to basicity (predicted pKa ~9-10), contrasting with the neutral nitro group in the target compound .

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